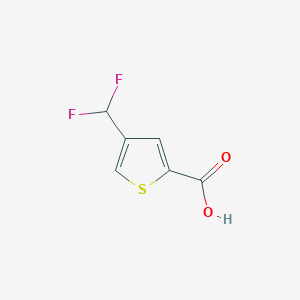

4-(Difluoromethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMALJIZOAQDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Difluoromethyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with difluoromethylating agents under specific reaction conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity of the compound. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or radical conditions. This is critical for synthesizing difluoromethyl-substituted thiophene derivatives:

-

Halogenation : Reaction with bromine (Br₂) in carbon tetrachloride (CCl₄) induces decarboxylative bromination. The mechanism involves acyl hypobromite formation, followed by radical-mediated cleavage to yield 4-(difluoromethyl)thiophene bromide .

-

Lead-Mediated Processes : Using Pb(OAc)₄ and LiBr, the Kochi reaction facilitates bromodecarboxylation. The reaction proceeds via a Pb(IV) intermediate, generating alkyl radicals that abstract bromine .

Table 1: Decarboxylative Halogenation Conditions

| Reagent System | Product | Yield (%) | Source |

|---|---|---|---|

| Br₂/CCl₄ | 4-(Difluoromethyl)thiophene bromide | 30–53 | |

| Pb(OAc)₄, LiCl, CCl₄ | Alkyl chlorides | 63–93 |

Esterification and Amidation

The carboxylic acid readily forms esters and amides, essential for modifying solubility or biological activity:

-

Steglich Esterification : Using DCC/DMAP, the acid reacts with alcohols (e.g., amyl alcohol) to produce esters like pentyl 4-(difluoromethyl)thiophene-2-carboxylate (75% yield) .

-

Amide Synthesis : Coupling with amines via EDCl/HOBt yields carboxamides, which have shown antiviral activity in SAR studies .

Table 2: Esterification Yields

| Alcohol | Ester Product | Yield (%) | Source |

|---|---|---|---|

| Amyl alcohol | Pentyl 5-arylthiophene-2-carboxylate | 33–76.5 | |

| 2-Phenylethanol | Phenethyl 5-arylthiophene-2-carboxylate | 71 |

Electrophilic Aromatic Substitution

The thiophene ring’s reactivity is influenced by the electron-withdrawing difluoromethyl group, directing substitution to the 5-position:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position due to meta-directing effects.

-

Halogenation : Bromination (Br₂/FeBr₃) occurs selectively at the 5-position, forming 5-bromo-4-(difluoromethyl)thiophene-2-carboxylic acid .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids using Pd(PPh₃)₄ at 90°C yields biaryl derivatives (e.g., 5-phenyl-4-(difluoromethyl)thiophene-2-carboxylic acid) .

-

Ullmann Coupling : Copper(I) thiophene-2-carboxylate catalyzes C–N bond formation with aryl halides, enabling access to heterocyclic amides .

Table 3: Cross-Coupling Examples

| Substrate | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | 5-Phenylthiophene carboxylate | 50.2–76.5 | |

| Thiophene-2-carboxylate | Iodoarene | N-Aryl thiophene carboxamide | 60–85 |

Radical Reactions

Decarboxylation generates carbon-centered radicals, which participate in chain reactions:

-

Barton Decarboxylation : Using N-hydroxypyridine-2-thione esters under light, radicals form and react with halogen donors (e.g., CCl₄) to yield alkyl halides .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity:

-

Antiviral Agents : 3,5-Dibromo-thiophene derivatives show EC₅₀ values as low as 0.53 µM against norovirus by inhibiting viral replication .

-

Enzyme Inhibition : The carboxylic acid group and thiophene ring engage in hydrogen bonding with Tyr224 in D-amino acid oxidase, stabilizing inhibitor-enzyme complexes .

This compound’s versatility in synthetic and biological contexts underscores its importance in modern organic chemistry. Future research may explore photoredox-mediated decarboxylation or fluorination strategies to expand its reactivity profile.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-2-carboxylic acid exhibit promising anticancer properties. For instance, a study reported the synthesis of novel derivatives that demonstrated substantial antitumor activity against multiple human cancer cell lines. The compound's mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Lines Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| 4-(Difluoromethyl)thiophene-2-carboxylic acid | Breast Cancer | 15.72 | 50.68 |

| Other Thiophene Derivative | Ovarian Cancer | 12.53 | 45.00 |

Enzyme Inhibition

This compound has also been identified as a potent inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders such as schizophrenia. Structure-activity relationship (SAR) studies have shown that modifications on the thiophene ring can significantly enhance inhibitory potency, which is crucial for drug design targeting DAO .

Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly in controlling undesirable plant growth. Thiophene-2-carboxylic acid derivatives can be formulated into various application forms such as solutions, powders, and granules, ensuring effective distribution and efficacy . The herbicidal activity is attributed to their ability to disrupt plant growth mechanisms.

Table 2: Herbicidal Efficacy of Thiophene Derivatives

| Formulation Type | Active Ingredient | Application Method | Efficacy |

|---|---|---|---|

| Aqueous Solution | This compound | Spraying | High |

| Granules | Thiophene Derivative Mix | Broadcasting | Moderate |

Clinical Trials

In recent clinical trials, compounds derived from thiophene-2-carboxylic acid were evaluated for their safety and efficacy in cancer treatment protocols. The trials demonstrated that these compounds could significantly reduce tumor sizes in murine models when administered at specific dosages, supporting their potential use in human therapies .

Structure-Activity Relationship Studies

A comprehensive SAR study highlighted the importance of substituents on the thiophene ring in enhancing biological activity. The presence of difluoromethyl groups was shown to improve lipophilicity and receptor binding affinity, leading to increased therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

4-(Difluoromethyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

Thiophene-2-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

4-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in its chemical behavior.

4-(Trifluoromethyl)thiophene-2-carboxylic acid: The presence of an additional fluorine atom in the trifluoromethyl group can significantly alter the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(Difluoromethyl)thiophene-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiophene carboxylic acid family, characterized by a thiophene ring with a carboxylic acid functional group at one position and a difluoromethyl substituent at another. The molecular formula is , with a molecular weight of approximately 194.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders.

Inhibition of D-amino Acid Oxidase

Research indicates that thiophene-2-carboxylic acids can effectively inhibit DAO, with structure-activity relationship (SAR) studies revealing that small substituents on the thiophene ring are well-tolerated. For instance, the introduction of difluoromethyl groups enhances inhibitory potency due to increased hydrophobic interactions within the enzyme's active site .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- Inhibition Studies : A study focused on various thiophene derivatives found that those with smaller substituents at the 5-position exhibited significant inhibitory effects against DAO. The difluoromethyl group was particularly effective in enhancing binding affinity due to its ability to engage in hydrophobic interactions within the enzyme's active site .

- Molecular Dynamics Simulations : Molecular dynamics simulations have shown that the binding of thiophene carboxylic acids to DAO results in conformational changes that stabilize the enzyme-inhibitor complex, further elucidating the mechanism behind their inhibitory effects .

- Potential Therapeutic Applications : Given its inhibitory effects on DAO, there is ongoing research into the potential application of this compound in treating schizophrenia and other neuropsychiatric disorders where D-amino acids play a critical role .

Q & A

Basic: What are the recommended laboratory handling protocols for 4-(difluoromethyl)thiophene-2-carboxylic acid?

Answer:

- PPE Requirements: Wear nitrile or chemical-resistant gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for breakthrough time based on supplier specifications .

- Ventilation: Use fume hoods or ensure adequate ventilation to minimize inhalation risks .

- Storage: Store in a cool, dry area away from incompatible materials (e.g., strong oxidizers, acids, or bases) .

- Spill Management: Contain spills using inert absorbents (e.g., sand) and dispose of in approved hazardous waste containers .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Fluorination Strategies: Utilize nucleophilic fluorination agents (e.g., DAST or Deoxo-Fluor) to introduce the difluoromethyl group onto the thiophene ring. Pre-functionalized thiophene intermediates (e.g., 4-bromothiophene-2-carboxylic acid) can serve as precursors .

- Carboxylic Acid Protection: Protect the carboxylic acid moiety during synthesis using tert-butyl esters, followed by deprotection under acidic conditions (e.g., TFA) .

- Purification: Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How does the difluoromethyl group modulate the electronic and reactivity profile of the thiophene ring?

Answer:

- Electronic Effects: The electron-withdrawing nature of the -CFH group reduces electron density on the thiophene ring, potentially enhancing electrophilic substitution at the 5-position. This can be quantified via DFT calculations or Hammett substituent constants .

- Steric Influence: The difluoromethyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Metabolic Stability: Fluorination often improves metabolic stability by reducing cytochrome P450-mediated oxidation, a hypothesis testable via in vitro microsomal assays .

Advanced: What analytical methods are optimal for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .

Basic: What hazardous reactions or incompatibilities are associated with this compound?

Answer:

- Incompatible Materials: Avoid contact with strong oxidizers (e.g., KMnO), bases (e.g., NaOH), or acids (e.g., HSO), which may trigger exothermic decomposition, releasing CO, CO, or sulfur oxides .

- Thermal Stability: Decomposition occurs above 200°C; avoid heating in closed systems .

Advanced: How can researchers address the lack of toxicity data for this compound?

Answer:

- In Silico Prediction: Use QSAR models (e.g., EPA’s TEST) to estimate acute toxicity or bioaccumulation potential .

- In Vitro Assays: Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) and Ames tests for mutagenicity .

- Environmental Impact: Assess biodegradability via OECD 301 guidelines (e.g., closed bottle test) .

Advanced: What strategies mitigate challenges in regioselective functionalization of this compound?

Answer:

- Directing Groups: Introduce temporary directing groups (e.g., boronic esters) at the 5-position to control cross-coupling sites .

- Computational Guidance: DFT simulations predict reactive sites by mapping Fukui indices or electrostatic potentials .

- Protection/Deprotection: Protect the carboxylic acid during reactions to prevent side interactions, then deprotect post-functionalization .

Basic: How should researchers handle discrepancies in reported stability data for fluorinated thiophenes?

Answer:

- Controlled Replication: Repeat stability tests (e.g., accelerated aging at 40°C/75% RH) using standardized protocols .

- Analytical Cross-Validation: Compare results across multiple techniques (TGA for thermal stability, NMR for hydrolytic degradation) .

- Contextual Factors: Document solvent systems, impurity profiles, and storage conditions that may explain variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.